molecular formula C13H15ClO B2560482 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287289-71-6

1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2560482
CAS No.: 2287289-71-6
M. Wt: 222.71
InChI Key: UEMXNSJSBUKBRY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves photochemical transformations and can be scaled up to produce gram quantities of the desired compound .

Industrial Production Methods

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve radical exchange processes. For example, the installation of the bicyclo[1.1.1]pentane unit on a xanthate moiety through a radical exchange process has been reported . This method provides a practical approach for large-scale synthesis without the need for additional additives or catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.

    1-(Hydroxymethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity.

    1-(Aminomethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane:

Uniqueness

1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-15-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMXNSJSBUKBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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